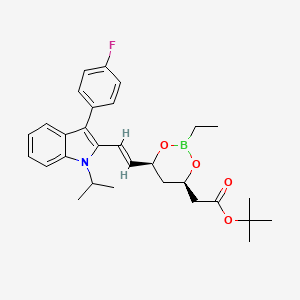

Fluvastatin Ethyl Boronate Ester

Description

Structure

2D Structure

Properties

Molecular Formula |

C30H37BFNO4 |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

tert-butyl 2-[(4R,6S)-2-ethyl-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-1,3,2-dioxaborinan-4-yl]acetate |

InChI |

InChI=1S/C30H37BFNO4/c1-7-31-36-23(18-24(37-31)19-28(34)35-30(4,5)6)16-17-27-29(21-12-14-22(32)15-13-21)25-10-8-9-11-26(25)33(27)20(2)3/h8-17,20,23-24H,7,18-19H2,1-6H3/b17-16+/t23-,24-/m1/s1 |

InChI Key |

VFNBPRAEDJHHTR-KAAYJFPCSA-N |

Isomeric SMILES |

B1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N2C(C)C)C4=CC=C(C=C4)F)CC(=O)OC(C)(C)C)CC |

Canonical SMILES |

B1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N2C(C)C)C4=CC=C(C=C4)F)CC(=O)OC(C)(C)C)CC |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for Fluvastatin Ethyl Boronate Ester

Chromatographic Methodologies for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for separating and quantifying Fluvastatin (B1673502) Ethyl Boronate Ester from its impurities and related isomers. These methods provide the high resolution and sensitivity needed for rigorous quality control.

High-Performance Liquid Chromatography (HPLC) Development and Validation for Fluvastatin Ethyl Boronate Ester

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation.

A typical approach would involve a reversed-phase HPLC (RP-HPLC) method, which is widely used for the analysis of statins. oarjpublication.combohrium.com For this compound, a C18 column is a common choice for the stationary phase. oarjpublication.combohrium.com The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. oarjpublication.combohrium.com The pH of the buffer is a critical parameter, especially for boronate esters, as they can be susceptible to hydrolysis. americanpharmaceuticalreview.com Maintaining a high pH can help to stabilize the boronate ester during analysis. americanpharmaceuticalreview.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. oarjpublication.combohrium.com Linearity is typically established over a concentration range relevant to the expected levels of the main component and its impurities. bohrium.comnih.gov

Interactive Table: Typical HPLC Parameters for Fluvastatin Analysis

| Parameter | Value | Reference |

| Column | Hypersil ODS C18 (150 x 4.6 mm, 5µm) | oarjpublication.com |

| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v) | oarjpublication.com |

| Flow Rate | 1.1 ml/minute | oarjpublication.com |

| Detection | UV at 234 nm | oarjpublication.com |

| Retention Time | 5.5 minutes | oarjpublication.com |

Gas Chromatography and Mass Spectrometry Applications for Structural Elucidation

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of volatile and thermally stable compounds. nih.gov For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov Silylation is a common derivatization technique used for statins. nih.gov

In GC-MS analysis, the sample is first separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification and structural confirmation of the compound. mdpi.com The Multiple Reactions Monitoring (MRM) mode can be employed to enhance the sensitivity and selectivity of the analysis, which is particularly useful for detecting low levels of impurities. nih.gov

Enantiomeric Purity Determination in Related Statin Intermediates

Statins, including Fluvastatin, possess chiral centers, making the determination of enantiomeric purity a critical aspect of their analysis. nih.govnih.gov Chiral HPLC is the most widely used technique for this purpose. rasayanjournal.co.in This method utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers of a compound, leading to their separation. rasayanjournal.co.in

For statin intermediates, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. mdpi.com The mobile phase is typically a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol such as ethanol (B145695) or isopropanol. mdpi.comnih.gov The resolution between the enantiomeric peaks is a key parameter in method development, and it should be sufficient to accurately quantify the undesired enantiomer. rasayanjournal.co.in Capillary electrophoresis (CE) has also been explored as an alternative for the chiral separation of Fluvastatin enantiomers. researchgate.net

Spectroscopic Investigations for Molecular Structure and Conformation

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boronate Ester Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural characterization of boronate esters. researchgate.net 1H NMR, 13C NMR, and 11B NMR are the most informative techniques.

1H NMR provides information about the proton environment in the molecule. The chemical shifts and coupling constants of the protons on the ethyl group and the fluvastatin moiety can confirm the formation of the ester.

13C NMR offers insights into the carbon framework of the molecule. The chemical shift of the carbon atom attached to the boron can be indicative of the boronate ester formation. cdnsciencepub.com

11B NMR is particularly sensitive to the coordination environment of the boron atom. researchgate.netnsf.gov The chemical shift of the boron nucleus can distinguish between a trigonal planar boronic acid and a tetrahedral boronate ester, providing direct evidence for the formation of the ester. nih.gov The typical chemical shift range for a trigonal planar boron is around 28–30 ppm, while for a tetrahedral boronate ester, it is significantly different. nih.gov

Interactive Table: Representative NMR Data for Boronate Esters

| Nucleus | Typical Chemical Shift (ppm) | Information Provided | Reference |

| 11B | ~34 (trigonal) | Hybridization state of Boron | rsc.org |

| 1H | Varies | Proton environment, confirmation of ester formation | rsc.org |

| 13C | Varies (C-B signal may be broad) | Carbon skeleton, confirmation of ester formation | cdnsciencepub.com |

Infrared and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to study its electronic transitions.

Infrared (IR) Spectroscopy provides information about the vibrational modes of the functional groups in a molecule. nih.gov For this compound, characteristic absorption bands would be expected for the B-O bond, C=O (ester), C-F, and aromatic C-H bonds. The presence of these bands can confirm the key functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the fluvastatin chromophore. The wavelength of maximum absorption (λmax) is a characteristic property of the molecule and can be used for quantitative analysis. humanjournals.com For Fluvastatin, a λmax around 304 nm has been reported. humanjournals.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₃₀H₃₇BFNO₄, the calculated molecular weight is 505.4 g/mol researchgate.net. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact molecular weight, providing a high degree of confidence in the compound's identity.

The fragmentation pattern observed in a mass spectrum offers valuable insights into the molecule's structure. While specific experimental mass spectra for this compound are not publicly available, a predictive analysis of its fragmentation can be made based on the known fragmentation behaviors of its constituent functional groups, including the indole (B1671886) core, the ethyl boronate ester, and the tert-butyl acetate (B1210297) side chain.

Common fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group libretexts.org. In the case of this compound, which contains a tert-butyl acetate group, a characteristic loss of a tert-butyl radical or isobutylene (B52900) is expected nih.govdoaj.org. The indole alkaloid structure is known to produce characteristic fragment ions, often involving the cleavage of side chains from the indole nucleus researchgate.netnih.govmdpi.commdpi.comnih.gov. The boronate ester itself can also undergo specific fragmentation, although this can be complex.

A hypothetical fragmentation table for this compound is presented below, illustrating potential major fragment ions that could be observed in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin of Fragment |

| 505.4 | [M]⁺ | Molecular Ion |

| 449.4 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl acetate group |

| 431.4 | [M - C₄H₈ - H₂O]⁺ | Subsequent loss of water |

| 404.3 | [M - C₅H₉O₂]⁺ | Loss of the tert-butyl acetate group |

| 330.2 | [M - C₁₀H₁₅O₂ - F]⁺ | Further fragmentation of the side chain |

| 282.2 | [C₁₉H₂₁FN]⁺ | Fragment containing the fluorophenyl indole core |

| 130.1 | [C₉H₈N]⁺ | Characteristic indole fragment |

| 57.1 | [C₄H₉]⁺ | tert-butyl cation |

Note: This table is predictive and based on general fragmentation patterns of similar chemical moieties. Actual experimental data may vary.

Solid-State Analysis of Boronate Ester Forms (Focus on Methodologies, not properties)

The solid-state form of an active pharmaceutical ingredient can significantly influence its physical and chemical properties. Therefore, a thorough solid-state characterization is crucial. The methodologies employed for analyzing the solid-state forms of boronate esters like this compound include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). While specific data for this compound is not available, the principles of these techniques as applied to related compounds are well-established nih.govresearchgate.net.

X-ray Powder Diffraction (XRPD) is a primary technique for identifying the crystalline or amorphous nature of a solid. A crystalline material will produce a unique diffraction pattern of sharp peaks, which is a fingerprint of its specific crystal lattice structure. In contrast, an amorphous solid will show a broad halo with no distinct peaks. Different crystalline forms, or polymorphs, of the same compound will exhibit different XRPD patterns.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal events such as melting, crystallization, and glass transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed. An amorphous solid would typically show a step-like change in the baseline, known as the glass transition temperature (Tg), followed by a broad exothermic peak if crystallization occurs upon heating, and finally an endothermic melting peak of the newly formed crystalline phase. For instance, studies on Fluvastatin sodium have shown endothermic peaks corresponding to its melting point researchgate.netresearchgate.net.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to quantify the loss of volatiles such as water or solvents. A TGA curve plots mass loss against temperature. For a stable compound, the mass will remain constant until the onset of decomposition at a specific temperature. For a solvate or hydrate, a stepwise mass loss corresponding to the loss of solvent or water will be observed at lower temperatures.

The following table outlines the expected application of these methodologies to this compound.

Interactive Data Table: Methodologies for Solid-State Analysis of this compound

| Analytical Technique | Information Obtained | Expected Observation for a Crystalline Form | Expected Observation for an Amorphous Form |

| X-ray Powder Diffraction (XRPD) | Crystalline/amorphous nature, crystal structure, polymorphism | A unique pattern of sharp diffraction peaks. | A broad halo with no sharp peaks. |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition, crystallization events | A sharp endothermic peak at the melting point. | A glass transition (Tg) followed by potential crystallization (exotherm) and melting (endotherm). |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of volatiles | A stable baseline until the decomposition temperature is reached. | A stable baseline until decomposition, unless residual solvent is present. |

Note: The expected observations are based on general principles of solid-state analysis for organic compounds.

Mechanistic and Computational Studies on Fluvastatin Ethyl Boronate Ester

Exploration of Reaction Mechanisms Involving the Boronate Moiety

Stereochemical Control and Selectivity in Boronate Ester Reactions

The synthesis of a chiral molecule like Fluvastatin (B1673502) Ethyl Boronate Ester, which contains multiple stereocenters, necessitates precise control over the reaction pathways to yield the desired stereoisomer. The stereochemistry of the boronate ester group itself, as well as its influence on reactions at adjacent centers, is of paramount importance. The formation and transformation of boronic esters can proceed with high levels of stereospecificity, typically through stereoretentive or stereoinvertive pathways. rsc.org

General strategies for achieving stereochemical control in boronate ester synthesis and subsequent reactions often rely on a few key principles:

1,2-Metallate Rearrangement: A common mechanism for stereospecific transformations of boronic esters involves the formation of a tetracoordinate boronate complex, followed by a 1,2-metallate rearrangement. rsc.org This migration of a carbon group from the boron atom to an adjacent electrophilic center generally proceeds with retention of configuration at the migrating carbon. rsc.org

Chiral Auxiliaries: The use of chiral diols, such as those derived from pinene (pinanediol) or tartaric acid, to form the boronic ester can direct the stereochemical outcome of subsequent reactions. acs.orgsciforum.net Matteson's methodology, for example, utilizes chiral diol auxiliaries to achieve high diastereoselectivity in the homologation of boronic esters. core.ac.uk

Substrate and Reagent Control: In molecules with existing stereocenters, like the chiral side chain of Fluvastatin, the inherent stereochemistry of the substrate can direct the approach of reagents. This is known as substrate control. Alternatively, chiral reagents or catalysts can be used to override the substrate's preference and establish a different stereochemical outcome (reagent control). acs.org

Diastereodivergent Synthesis: In some cases, reaction conditions, such as the choice of solvent, can be altered to favor the formation of different diastereomers from the same starting material. nih.govbris.ac.uk For instance, the use of protic versus aprotic solvents can invert the diastereoselectivity of a reaction by altering the electronics and steric environment of the boronate complex through hydrogen bonding. nih.gov

The table below summarizes potential stereoselective reactions relevant to the synthesis and functionalization of a chiral boronate ester.

| Reaction Type | Key Principle/Mechanism | Typical Stereochemical Outcome | Reference |

| Oxidation (C-B to C-O) | Reaction with basic hydrogen peroxide. | Retention | rsc.org |

| Halodeboronation (C-B to C-X) | Activation with an aryllithium followed by reaction with an electrophile (e.g., I₂). | Inversion (SE2inv pathway) | rsc.org |

| Protodeboronation (C-B to C-H) | Reaction with a proton source like propionic acid. | Retention | rsc.org |

| Boron-to-Zinc Transmetalation | Activation with an alkyllithium followed by reaction with a zinc salt. | Retention | nih.gov |

| Coupling with N-Heteroaromatics | Boronate complex formation followed by induced 1,2-migration. | Retention (>98% es) | acs.org |

| Asymmetric Hydroboration | Rhodium-catalyzed reaction using a chiral ligand. | High Enantioselectivity (e.g., 98:2 er) | acs.org |

Theoretical Prediction of In Vitro Biological Interactions (Non-Clinical)

Lacking direct experimental data, computational methods such as molecular docking and structure-activity relationship (SAR) analysis provide a framework for predicting the interaction of Fluvastatin Ethyl Boronate Ester with its biological target, HMG-CoA reductase.

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation and binding affinity. For this compound, docking into the HMG-CoA reductase active site would build upon the known interactions of the parent Fluvastatin molecule.

Fluvastatin binds to a pocket on HMG-CoA reductase, with its fluorophenyl and indole (B1671886) rings making hydrophobic contacts and its heptenoate side chain mimicking the natural substrate, HMG-CoA. nih.gov Key interactions for statins involve hydrogen bonds with amino acid residues such as Arginine 590, Lysine 691, and Aspartate 690. nih.gov

The introduction of the ethyl boronate ester moiety would introduce new potential interactions. Boronic acids and their esters are known to act as potent inhibitors of serine proteases and other enzymes by forming a covalent, yet often reversible, bond with a catalytic serine residue. nih.govmdpi.com The boron atom acts as a Lewis acid, readily attacked by the nucleophilic hydroxyl group of serine to form a stable tetrahedral boronate adduct. This mimics the transition state of the enzyme-catalyzed reaction. mdpi.com

A hypothetical docking of this compound into the HMG-CoA reductase active site would likely show:

Conservation of Core Interactions: The main body of the Fluvastatin molecule would occupy the same general binding pocket as the parent drug.

Covalent Serine Interaction: The ethyl boronate ester group would likely be positioned to interact with a key serine residue in or near the active site, potentially Serine 684, which is part of the catalytic machinery. The boron atom would form a covalent adduct with the serine's hydroxyl group.

Additional Contacts: The ethyl group of the boronate ester could form additional hydrophobic interactions within the active site, potentially influencing binding affinity and selectivity.

The table below lists key amino acid residues in the HMG-CoA reductase active site known to interact with statins and those that could potentially interact with the boronate ester moiety.

| Residue | Interaction Type with Fluvastatin | Potential Interaction with Ethyl Boronate Ester Moiety | Reference |

| Arginine 590 | Hydrogen Bond / Salt Bridge | Maintained by carboxylate group of Fluvastatin core | nih.gov |

| Lysine 691 | Hydrogen Bond | Maintained by hydroxyl group of Fluvastatin core | nih.gov |

| Aspartate 690 | Hydrogen Bond | Maintained by hydroxyl group of Fluvastatin core | nih.gov |

| Serine 684 | Catalytic Residue | Covalent Bond Formation (tetrahedral boronate adduct) | nih.govmdpi.com |

| Aspartate 767 | Catalytic Residue | Potential hydrogen bonding with boronate ester | nih.gov |

| Surrounding Hydrophobic Residues | Van der Waals / Hydrophobic | Additional hydrophobic interactions from the ethyl group | nih.gov |

Structure-Activity Relationship (SAR) analysis explores how chemical modifications to a compound affect its biological activity. For this compound, SAR would focus on how changes to the boronate ester group or the Fluvastatin scaffold might alter its binding affinity for HMG-CoA reductase.

Boronic acid-based inhibitors are a well-established class of compounds, and their SAR is generally understood. nih.govtandfonline.com The electrophilicity of the boron atom is crucial for its interaction with nucleophilic residues like serine. mdpi.com The groups attached to the boron atom modulate this property and provide additional interactions.

Based on general principles, a hypothetical SAR for this compound could be summarized as follows:

The Ester Group (Ethyl): The size and nature of the alkyl or aryl group on the boronate ester can significantly impact potency.

Smaller alkyl groups (e.g., methyl, ethyl) might allow for better access to a sterically confined active site.

Bulkier groups (e.g., isopropyl, phenyl) could either provide beneficial hydrophobic interactions if a suitable pocket exists or cause steric hindrance that weakens binding.

Replacing the ester with a free boronic acid (-B(OH)₂) would likely increase polarity and could form different hydrogen bond networks, potentially altering binding affinity and cell permeability.

The Fluvastatin Core: Modifications to the Fluvastatin scaffold would have predictable effects based on the known SAR of statins. For example, altering the fluorophenyl group or the indole ring would disrupt key hydrophobic interactions and likely reduce binding affinity.

The following table outlines a theoretical SAR for modifications to the boronate ester portion of the molecule for in vitro enzyme binding.

| Modification | Position | Hypothesized Effect on HMG-CoA Reductase Binding | Rationale | Reference |

| Ethyl → Methyl | Boronate Ester | Potentially similar or slightly increased binding affinity. | Smaller size may reduce steric clash and allow for better positioning for covalent bond formation. | nih.govnih.gov |

| Ethyl → Isopropyl/tert-Butyl | Boronate Ester | Likely decreased binding affinity. | Increased steric bulk may prevent optimal orientation in the active site and hinder covalent bond formation with serine. | nih.govnih.gov |

| Ethyl → Phenyl | Boronate Ester | Variable; could increase or decrease binding. | Aromatic ring could form new π-stacking interactions if a suitable pocket exists, or cause steric hindrance. | nih.govnih.gov |

| Ethyl Boronate Ester → Free Boronic Acid | Boron Moiety | Potentially stronger covalent interaction but altered overall binding profile. | Free -B(OH)₂ can form more hydrogen bonds but has different polarity and stability. May be a more potent direct enzyme inhibitor in vitro. | mdpi.comtandfonline.com |

Derivatization and Analog Design of Fluvastatin Ethyl Boronate Ester for Chemical Probing

Synthesis of Novel Fluvastatin (B1673502) Boronate Analogs

The synthesis of novel Fluvastatin boronate analogs is anchored in the strategic manipulation of its chemical structure to introduce features desirable for chemical probing. This often begins with the core synthesis of a Fluvastatin boronate ester intermediate. Patent literature describes the stereoselective reduction of a fluvastatin keto alcohol intermediate using reagents like diethylmethoxyborane (B30974) and sodium borohydride (B1222165), which proceeds through a cyclic boronate complex. google.com This boronate intermediate is typically hydrolyzed to yield the final diol ester, but it represents a key synthetic juncture for derivatization. google.com

For the purpose of creating a stable "Fluvastatin Ethyl Boronate Ester" for probing applications, the synthetic strategy would be adapted to isolate and stabilize this boronate ester, for instance, by using a diol like pinacol (B44631) to form a more robust pinacol boronate ester.

The reactivity and stability of a boronate ester are not static; they can be finely tuned by modifying the diol component of the ester. This is a critical consideration for designing chemical probes that must function under specific biological conditions. The choice of the diol used to form the boronate ester with the Fluvastatin core can significantly impact its hydrolytic stability and its reactivity in subsequent functionalization steps.

Research into dynamic boronic ester cross-linked polymers has demonstrated that the chemical environment surrounding the boronate ester dictates the material's properties. nih.gov For instance, incorporating nitrogen atoms that can coordinate with the boron atom can enhance thermal stability and the rate of transesterification. nih.gov This principle can be applied to the design of Fluvastatin boronate analogs. By selecting different diols to form the boronate ester, one can control the lability of the boronate group. For example, sterically hindered diols can increase the stability of the resulting boronate ester, making it more suitable for use in aqueous biological environments.

Table 1: Influence of Diol Structure on Boronate Ester Properties

| Diol Type | Key Feature | Expected Impact on Fluvastatin Boronate Ester |

| Ethylene Glycol | Simple, small | Forms a relatively labile boronate ester, potentially useful for controlled release applications. |

| Pinacol | Sterically hindered | Forms a more stable pinacol boronate ester, enhancing stability for probing applications. |

| Diols with coordinating groups (e.g., amino groups) | Intramolecular coordination | Can accelerate transesterification and modulate reactivity. nih.gov |

This tunable stability is crucial for designing probes that either remain intact during an experiment or release the active Fluvastatin molecule in a controlled manner in response to a specific stimulus.

A key aspect of transforming a drug molecule into a chemical probe is the introduction of a "tag" or reporter group. This tag allows for the detection, visualization, and quantification of the probe's interaction with its biological targets. For a Fluvastatin boronate analog, this can be achieved by appending various chemical tags, such as fluorophores, biotin (B1667282), or clickable handles like alkynes.

The development of chemical probes for studying protein prenylation, a process influenced by statins, underscores the rationale for creating tagged Fluvastatin analogs. imperial.ac.uk Researchers have successfully developed fluorescently tagged versions of other drugs to monitor their engagement with targets in living cells. nih.gov An alkyne group, for instance, can be introduced into the Fluvastatin scaffold. This minimally perturbing tag allows for subsequent "click chemistry" with an azide-containing reporter molecule (e.g., a fluorophore or biotin) for visualization or affinity purification of target proteins. nih.gov

Table 2: Chemical Tags for Fluvastatin Boronate Probe Development

| Tag Type | Example | Detection Method | Application |

| Fluorophore | BODIPY, Fluorescein | Fluorescence Microscopy, Flow Cytometry | Visualizing cellular uptake and localization of the probe. |

| Affinity Tag | Biotin | Western Blot, Mass Spectrometry (after pulldown) | Identifying and isolating protein targets of the probe. |

| Clickable Handle | Alkyne, Azide | Click reaction with a corresponding reporter | Versatile for both imaging and proteomics applications. nih.gov |

The strategic placement of these tags on the Fluvastatin scaffold, away from the pharmacologically important regions, is critical to ensure that the probe retains its biological activity.

Strategies for Boronate Ester Functionalization

Boronate esters are not merely stable protecting groups; they are versatile synthetic handles that can be leveraged for further functionalization of the Fluvastatin molecule. This allows for the introduction of diverse chemical functionalities, paving the way for a wide array of chemical probes.

Boronate esters are renowned for their utility in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This provides a powerful tool for modifying the Fluvastatin scaffold, assuming a boronate ester has been installed on an aromatic or vinyl portion of the molecule. A wide range of reaction partners, including various aryl and heteroaryl halides, can be coupled under relatively mild conditions. researchgate.netnih.gov

The development of anhydrous cross-coupling conditions and the use of specific ligands and bases have expanded the scope of these reactions to include even challenging substrates. nih.gov This versatility allows for the introduction of a vast array of substituents onto the Fluvastatin core, enabling the synthesis of a library of analogs with diverse properties. For instance, a boronate ester on the indole (B1671886) ring of Fluvastatin could be coupled with a fluorescent aryl halide to directly install a reporter group.

Table 3: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Boronate Esters

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(dppf)Cl₂ | K₃PO₄ | DMAc | 80 | researchgate.net |

| Pd(PPh₃)₄ | Ag₂O, CsF | DME | 70 | researchgate.net |

| Pd₂(dba)₃, RuPhos | NaOtBu | Toluene | Room Temp - High Temp | rsc.org |

These conditions can be adapted for the specific Fluvastatin boronate ester substrate to achieve the desired cross-coupling product.

Beyond cross-coupling, boronate esters can act as directing groups for the selective functionalization of other parts of the molecule. A notable example is the use of N-methyliminodiacetic acid (MIDA) boronates to direct meta-selective C-H functionalization of aryl boronic acids. researchgate.net This strategy allows for the introduction of substituents at positions that would be difficult to access through traditional synthetic methods. researchgate.net

By converting a boronic acid derivative of Fluvastatin into a MIDA boronate, it may be possible to selectively functionalize the aromatic rings of the Fluvastatin scaffold. This would open up new avenues for creating analogs with unique substitution patterns and potentially novel biological activities. The MIDA group can be readily removed after the desired functionalization, revealing the modified boronic acid, which can then be used in other reactions. researchgate.net

Application as Chemical Probes in Biochemical Studies (Non-Clinical)

The ultimate goal of designing and synthesizing these novel Fluvastatin boronate analogs is their application as chemical probes in non-clinical biochemical research. These probes can be invaluable tools for dissecting the complex biology of statins.

Boronate-based fluorescent probes have been successfully employed to detect and image reactive oxygen species (ROS) like hydrogen peroxide in living systems. nih.govnih.gov These probes typically feature a boronate group that is cleaved upon oxidation by ROS, leading to a "turn-on" fluorescent signal. nih.gov Given that statins can modulate oxidative stress, a Fluvastatin boronate probe could be designed to report on changes in the local redox environment of its target.

A Fluvastatin boronate probe equipped with an affinity tag like biotin would be instrumental in target identification studies. By treating cells or cell lysates with the probe and then pulling down the probe-protein complexes, it may be possible to identify novel binding partners of Fluvastatin beyond its primary target, HMG-CoA reductase. This could shed light on the pleiotropic effects of statins.

Furthermore, fluorescently tagged Fluvastatin boronate probes can be used in high-content imaging and flow cytometry experiments to study the drug's uptake, subcellular localization, and the downstream consequences of target engagement in a spatio-temporal manner.

Use in Cell-Free Enzyme Inhibition Assays

The core application of Fluvastatin and its derivatives lies in the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While direct, detailed research findings on "this compound" in cell-free enzyme inhibition assays are not extensively documented in publicly available literature, we can infer its potential utility based on the known mechanisms of Fluvastatin and the general behavior of boronic acid derivatives in biological systems.

Fluvastatin itself is a competitive inhibitor of HMG-CoA reductase. drugbank.com The introduction of a boronate ester group, as seen in this compound, presents an intriguing modification. Boronic acids and their esters are known to form reversible covalent bonds with diols, a functionality present in many biological molecules, including enzyme active sites. This suggests that this compound could act as a potent inhibitor of HMG-CoA reductase, potentially with a modified binding affinity or kinetic profile compared to the parent compound.

Table 1: Chemical Properties of Fluvastatin and its Ethyl Boronate Ester Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fluvastatin | C24H26FNO4 | 411.47 | 93957-54-1 |

| This compound | C30H37BFNO4 | 505.43 | 927436-37-1 |

Data sourced from publicly available chemical databases.

In a typical cell-free enzyme inhibition assay, the activity of purified HMG-CoA reductase would be measured in the presence of varying concentrations of this compound. The rate of the enzymatic reaction, often monitored by the consumption of a substrate like NADPH, would be determined to calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical Data from a Cell-Free HMG-CoA Reductase Inhibition Assay

| Inhibitor Concentration (nM) | % Inhibition of HMG-CoA Reductase |

| 1 | 15 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

| 500 | 98 |

Investigating Substrate-Enzyme Recognition Mechanisms in vitro

The unique chemical nature of the boronate ester in this compound makes it a valuable tool for probing the intricacies of substrate-enzyme recognition. The boron atom in the boronate ester is electrophilic and can interact with nucleophilic residues within the active site of HMG-CoA reductase, such as serine or threonine.

By designing and synthesizing a series of analogs of this compound with systematic modifications to the boronate ester group or other parts of the molecule, researchers could systematically probe the steric and electronic requirements for binding to the enzyme. For instance, altering the alkyl group on the boron atom (e.g., from ethyl to methyl or propyl) could provide insights into the size of the binding pocket.

Furthermore, the reversible covalent nature of the boronate ester's interaction with the enzyme's active site could be exploited to study the kinetics of binding and dissociation. This information is crucial for understanding the dynamic nature of enzyme-inhibitor interactions and for the rational design of more potent and specific inhibitors.

The synthesis of Fluvastatin itself often proceeds through a cyclic boronate complex intermediate, highlighting the inherent reactivity of boronate species with the diol moiety of the statin side chain. google.comgoogle.com This synthetic precedent underscores the feasibility of creating a library of Fluvastatin boronate ester analogs for detailed structure-activity relationship (SAR) studies.

Fluvastatin Ethyl Boronate Ester As a Key Intermediate in Organic Synthesis

Role in the Total Synthesis of Fluvastatin (B1673502) and Other Statins

The synthesis of statins, including Fluvastatin, presents a significant challenge in controlling the stereochemistry of the dihydroxy heptenoic acid side chain. The use of a cyclic boronate ester intermediate is a key strategy to address this challenge, ensuring the desired stereoisomer is produced with high fidelity. google.com

In the synthesis of Fluvastatin, a key step involves the reaction of a keto alcohol intermediate with an ethylboronic acid derivative or a related borane (B79455) reagent. google.com This reaction forms the Fluvastatin Ethyl Boronate Ester, a cyclic complex. The formation of this rigid cyclic structure locks the relative stereochemistry of the two hydroxyl groups. This boronate complex can then be selectively reduced to yield the desired syn-diol ester. For instance, a process described in patent literature involves reacting the fluva keto alcohol with sodium borohydride (B1222165) and boric acid to create a cyclic boronate complex. google.com This intermediate is often a stable, crystalline solid, which is highly advantageous for purification on an industrial scale. google.com Subsequent treatment, such as refluxing with methanol (B129727) or hydrolysis, carefully opens the boronate ring to reveal the 1,3-diol of the Fluvastatin side chain with the correct stereoconfiguration. google.com This method offers a significant improvement over earlier synthetic routes, which often resulted in lower yields and mixtures of stereoisomers that were difficult to separate. google.com

Stereocontrolled Access to Polyketide Chains

The 1,3-diol side chain of Fluvastatin is a classic example of a polyketide motif. Polyketides are a large class of natural products built from the repeated condensation of acetate (B1210297) or propionate (B1217596) units. nih.gov Their synthesis, both in nature by polyketide synthases (PKSs) and in the laboratory, requires precise control over the stereochemistry at multiple centers. nih.gov

The use of boronic esters provides a powerful method for the stereocontrolled synthesis of such polyketide chains. Boronic ester chemistry allows for iterative homologation cycles, where carbon chains can be extended one or three carbons at a time with a high degree of stereocontrol. chemrxiv.orgnih.gov For example, the Matteson asymmetric homologation using chiral pinanediol boronic esters is a well-established method for creating chiral centers. nih.gov In the context of Fluvastatin synthesis, the formation of the ethyl boronate ester intermediate serves a similar purpose. It acts as a template to direct the stereochemical outcome of a subsequent reduction reaction, ensuring the formation of the desired (3R, 5S) stereochemistry in the final product. This approach mimics the stereochemical control exerted by enzymes in natural polyketide biosynthesis. nih.gov

Enabling Efficient Assembly of Complex Molecular Architectures

The synthesis of complex molecules like Fluvastatin benefits from strategies that allow for the efficient and convergent assembly of molecular fragments. Boronate esters are instrumental in this regard. The dynamic nature of boronic ester formation, where they can be formed and cleaved under relatively mild conditions, makes them useful as protecting groups and as directing groups for stereocontrolled reactions. nih.gov

Synthetic Utility Beyond Statin Synthesis

While the this compound is specifically associated with statin synthesis, the underlying boronate chemistry has far-reaching applications. Boronic acids and their esters are exceptionally versatile building blocks in organic synthesis due to their stability, low toxicity, and diverse reactivity, most famously in the Suzuki-Miyaura cross-coupling reaction. strath.ac.uk

The principles demonstrated in the Fluvastatin synthesis—namely, the use of boronic esters for stereocontrol and as stable intermediates—are broadly applicable. Chiral boronic esters are routinely used to construct complex target molecules and high-value chemicals. researchgate.net Their ability to undergo stereospecific transformations makes them invaluable for the synthesis of a wide range of natural products and pharmaceuticals. acs.org

Application in the Construction of Other Biologically Relevant Molecules

The synthetic methodologies involving boronic esters are not limited to statins. This chemistry is a cornerstone for the synthesis of numerous other biologically active compounds. For instance, α-aminoboronic acid derivatives, which are important as enzyme inhibitors, are often synthesized using stereoselective homologation of chiral boronic esters. nih.gov The Matteson homologation is a key reaction in this field, allowing for the controlled insertion of a carbon atom next to the boron, thereby building up the amino acid backbone with high stereopurity. nih.gov

Furthermore, boronate ester chemistry has been applied to the synthesis of complex macrocyclic inhibitors and antibiotics. nih.gov In these syntheses, boronic esters serve as key intermediates to control stereochemistry and to facilitate the formation of the larger ring structures. The ability to form boronate esters and then participate in subsequent C-C bond-forming reactions makes them ideal for constructing complex molecular frameworks found in many modern pharmaceuticals.

Development of New Synthetic Methodologies Leveraging Boronate Chemistry

The extensive use of boronic esters has spurred the development of new and innovative synthetic methods. Research has focused on creating more efficient ways to synthesize boronic esters themselves and on expanding their reaction scope. escholarship.org For example, methods for the iterative cross-coupling of boronic esters have been developed, allowing for the "assembly-line" synthesis of polyketide-like structures, which is a significant advancement in natural product synthesis. chemrxiv.org

This "iterative synthesis" allows for the controlled, stepwise construction of long carbon chains with multiple stereocenters, mimicking the efficiency of biological pathways. chemrxiv.orgstrath.ac.uk The development of catalyst-controlled diboration and reagent-controlled homologation of boronic esters provides a robust platform for creating libraries of 1,3-functionalized molecules from simple starting materials. chemrxiv.org This ongoing research continues to expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex and biologically relevant molecules.

Industrial Process Research and Development Implications (Academic Perspective)

From an academic and industrial process development perspective, the use of this compound as an intermediate offers several profound advantages that align with the principles of green and efficient chemistry. The primary benefit is the ability to isolate a stable, crystalline intermediate in the middle of a complex synthesis. google.com

The table below summarizes the advantages of using the boronate ester intermediate in the context of industrial production, based on findings reported in patent literature.

| Feature | Process without Boronate Intermediate | Process with Crystalline Boronate Intermediate | Advantage of Boronate Route |

| Intermediate Form | Often an oil | Crystalline solid google.com | Ease of handling and purification |

| Purification Method | Column chromatography google.com | Filtration and recrystallization google.com | Reduced solvent waste, lower cost, higher throughput |

| Purity of Diol Ester | Lower, requires extensive purification | High purity (>99.5%) achievable google.com | Higher quality final product |

| Overall Yield | Reported as low as ~20-40% google.com | Reported as high as 54% google.com | Increased process efficiency and economy |

| Stereoselectivity | Risk of isomer contamination | High stereocontrol, anti-isomer <0.3% google.com | Meets stringent pharmaceutical standards google.com |

This approach, where a transient or difficult-to-handle functional group (the 1,3-diol) is temporarily converted into a stable, well-behaved crystalline form, represents a sophisticated solution to a common problem in process chemistry. It underscores how fundamental academic research into reaction methodology, such as the chemistry of boronic esters, can lead to significant improvements in the large-scale production of life-saving medicines.

Future Directions in Fluvastatin Ethyl Boronate Ester Research

Emerging Synthetic Technologies for Boronate Esters

The synthesis of complex molecules like Fluvastatin (B1673502) Ethyl Boronate Ester stands to benefit significantly from cutting-edge technologies in organic synthesis. Traditional methods for creating boronic esters often require specific, sometimes harsh, conditions. However, emerging technologies promise milder, more efficient, and highly selective routes.

Electrochemical Synthesis: Electrochemistry offers another green and efficient alternative for synthesizing boronate esters. By using electrical current to drive reactions, chemists can often avoid harsh reagents and byproducts. This could be particularly useful for the intricate fluvastatin framework, preserving its sensitive functional groups.

Late-Stage Functionalization: The ability to introduce the boronate ester group at a late stage in the synthesis is highly desirable. Techniques that allow for direct C-H borylation are at the forefront of this field. nih.gov Applying such methods to the fluvastatin molecule would provide a streamlined path to Fluvastatin Ethyl Boronate Ester and its analogues, facilitating the rapid exploration of its chemical and biological properties. Research has shown that α-functionalization of alkyl boronic esters can be achieved through regioselective radical C(sp³)–H activation, keeping the valuable boronic ester functionality intact in the final product. nih.gov

Table 1: Comparison of Synthetic Technologies for Boronate Esters

| Technology | Advantages | Potential Application to this compound |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. nih.gov | Late-stage borylation of the fluvastatin scaffold, minimizing protecting group chemistry. |

| Electrochemical Synthesis | Avoids harsh chemical oxidants/reductants, high selectivity, green chemistry approach. | Controlled synthesis with minimal side reactions on the fluvastatin core. |

| Late-Stage C-H Borylation | Increases synthetic efficiency, allows for rapid diversification of complex molecules. nih.gov | Direct conversion of a fluvastatin precursor to the target boronate ester. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the lab. For this compound, these approaches can provide deep insights into its properties and potential applications.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, DFT can be used to model reaction mechanisms, such as its formation or its participation in subsequent chemical transformations. rsc.org For example, DFT studies can elucidate the energy barriers for different synthetic pathways, helping to optimize reaction conditions. rsc.orgnih.gov

Machine Learning (ML) and AI: The integration of machine learning with computational chemistry is a rapidly growing field. cmu.edu ML models can be trained on existing data from boronate ester reactions to predict outcomes for new systems. researchgate.net An ML model could be developed to predict the reactivity of this compound in various cross-coupling reactions or to forecast its pharmacokinetic properties. acs.org This predictive power accelerates the discovery process, allowing researchers to prioritize the most promising experiments. researchgate.netbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound, for example, its interaction with biological macromolecules like enzymes or receptors. This could be crucial for understanding its potential as a therapeutic agent or a chemical probe.

Table 2: Computational Modeling Approaches and Their Applications

| Computational Method | Key Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and stability. rsc.org | Optimizing synthesis, understanding stability, and predicting participation in chemical reactions. |

| Machine Learning (ML) | Predicting reaction outcomes, pharmacokinetic properties, and material characteristics. cmu.eduacs.org | Forecasting success of synthetic transformations and potential biological activity. |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions with biological targets. | Investigating binding modes with enzymes like HMG-CoA reductase or other potential protein targets. |

Expanding the Scope of In Vitro Mechanistic Probes

The unique chemical properties of the boronate ester group make it an attractive functional moiety for designing chemical probes to study biological processes.

Enzyme Inhibition and Sensing: Boronic acids and their esters are well-known for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules, including sugars and glycoproteins. mdpi.comresearchgate.net They can also act as inhibitors of certain enzymes, particularly serine proteases. Fluvastatin itself targets HMG-CoA reductase. A boronate ester derivative could be designed as a probe to study the active site of this or related enzymes. The boronate group could also be engineered to react with specific amino acid residues, providing a tool for activity-based protein profiling.

Detection of Reactive Oxygen Species (ROS): Boronate-based probes are highly effective for detecting and quantifying biological oxidants like hydrogen peroxide and peroxynitrite. nih.govnih.govrsc.org The carbon-boron bond can be oxidized by these reactive species, leading to a detectable signal, often a change in fluorescence. nih.govresearchgate.net this compound could be investigated as a potential probe for ROS in cellular environments, which are implicated in cardiovascular diseases—the very conditions statins are used to treat.

Table 3: Potential Applications as an In Vitro Mechanistic Probe

| Probe Application | Mechanism of Action | Potential Target for this compound |

|---|---|---|

| Enzyme Inhibition | Reversible covalent interaction with active site residues (e.g., serine). researchgate.net | HMG-CoA reductase, serine proteases involved in lipid metabolism. |

| ROS Detection | Oxidative cleavage of the C-B bond by species like H₂O₂ or ONOO⁻, leading to a fluorescent signal. nih.govnih.gov | Monitoring oxidative stress in cardiovascular or neurodegenerative models. |

| Glycoprotein Recognition | Reversible ester formation with cis-diol moieties on sugars. mdpi.com | Probing glycosylation patterns on cell surfaces or specific proteins. |

New Frontiers in Boronate Ester-Mediated Chemical Transformations

The boronate ester is a cornerstone of modern organic chemistry, most famously for its role in the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org However, the reactivity of this functional group extends far beyond this single transformation, opening up new frontiers for chemical synthesis where this compound could serve as a key building block.

Novel Cross-Coupling Reactions: The versatility of boronate esters allows them to participate in a wide array of cross-coupling reactions to form C-C, C-N, and C-O bonds. rsc.orgresearchgate.net For example, recent advances have enabled the stereocontrolled C(sp³)–C(sp³) cross-coupling of boronic esters. acs.org this compound could be used as a substrate in these advanced coupling reactions to synthesize novel, complex derivatives with potentially enhanced or entirely new biological activities. Photochemical cross-coupling reactions that are compatible with DNA-encoded library synthesis have also been developed, highlighting the mildness of modern methods. acs.org

Radical Chemistry: The generation of carbon-centered radicals from organoboron reagents is a rapidly advancing area. acs.org Photoredox catalysis can be used to generate radicals from boronic esters, which can then participate in a variety of bond-forming reactions. nih.govnih.gov This allows for the functionalization of molecules in ways that are complementary to traditional two-electron pathways. This compound could serve as a precursor to a fluvastatin-centered radical, enabling its addition to a wide range of chemical partners.

Dynamic Covalent Chemistry: The reversible nature of boronate ester formation with diols is the foundation of dynamic covalent chemistry (DCC). acs.orgrsc.org This allows for the creation of self-healing materials, responsive hydrogels, and dynamic combinatorial libraries. researchgate.netmdpi.com While perhaps less directly related to its use as a therapeutic, this compound could be incorporated into dynamic polymer networks or materials, potentially for applications in drug delivery or biomaterial design. acs.org

Q & A

Basic: What are the key considerations for synthesizing Fluvastatin Ethyl Boronate Ester?

Answer: Synthesis requires precise control of esterification and protective group strategies. For boronate esters like this compound, reacting a phenol derivative with a boronic acid/ester under catalytic conditions is critical. Protective groups (e.g., tetramethyl-dioxaborolane) stabilize the boron center, while alkylation introduces the ethyl ester functionality . Key steps include monitoring via NMR to confirm tetrahedral coordination and optimizing reaction temperature to avoid premature hydrolysis .

Basic: How do pH and buffer systems influence the stability of boronate ester bonds in drug delivery applications?

Answer: Boronate ester stability is highly pH-dependent. At physiological pH (7.4), esters with electron-donating substituents (e.g., salicylhydroxamic acid) exhibit enhanced stability due to reduced Lewis acidity of boron, shifting equilibrium toward the bonded state . Hydrolysis accelerates under acidic conditions (pH < 6) or in the presence of competing diols (e.g., glucose), necessitating buffer optimization (e.g., PBS) and RP-HPLC analysis with controlled column temperatures to minimize degradation .

Advanced: How can researchers resolve contradictions in reported pH-dependent behavior of boronate ester crosslinked hydrogels?

Answer: Discrepancies arise from variations in diol partners (e.g., sugars vs. salicylhydroxamic acid) and polymer backbone rigidity. For example, maltose-based hydrogels show reduced storage modulus () at pH 6, while salicylate esters maintain stability across pH 4.2–7.6 . To reconcile

- Quantify binding constants () via UV-Vis or ITC .

- Use ATR-FTIR to track boronate ester hydrolysis (B–O at 1360 cm vs. –B(OH) at 1341 cm) .

- Model equilibrium shifts using DFT calculations to predict pH-dependent stability .

Advanced: What methodologies enable the study of dynamic covalent interactions in boronate ester-based drug carriers?

Answer:

- Dynamic Combinatorial Mass Spectrometry (DCMS): Screen boronate ester libraries with protein targets (e.g., PHD2–Fe(II)) to identify high-affinity binders .

- Longitudinal UV-Vis Analysis: Monitor ester stability over days/weeks in simulated physiological conditions .

- Self-immolative Linker Design: Use HO-responsive boronate esters for targeted release, validated via fluorescence assays or LC-MS .

Basic: How are boronate esters characterized for structural and dynamic properties?

Answer:

- NMR: Distinguish trigonal (130–140 ppm) vs. tetrahedral (10–20 ppm) boron coordination .

- Rheology: Measure and to assess hydrogel crosslinking density and self-healing kinetics .

- X-ray Crystallography or DFT: Resolve bond lengths (e.g., C–B = 1.57–1.62 Å) and predict reactivity .

Advanced: How can computational modeling guide the design of boronate ester-based covalent organic frameworks (COFs)?

Answer:

- Free Energy Calculations: Map activation barriers for boronate ester formation in solvents (e.g., water catalyzes reactions, lowering barriers by ~10 kcal/mol) .

- Templated Polymerization Models: Simulate nucleation pathways to optimize COF crystallinity and porosity .

- MD Simulations: Predict diol binding affinities and pH-responsive behavior .

Basic: What strategies mitigate hydrolysis of boronate esters during analytical characterization?

Answer:

- Minimize On-Column Degradation: Use low-temperature RP-HPLC with fast gradients (e.g., 5–95% acetonitrile in 10 min) .

- Steric Shielding: Introduce bulky substituents (e.g., neopentyl groups) to slow hydrolysis .

- Stabilizing Buffers: Add diols (e.g., sorbitol) to shift equilibrium toward the esterified state .

Advanced: How do boronate esters enable dual stimuli-responsive systems in cancer therapeutics?

Answer:

- pH/HO Dual Activation: Design self-immolative linkers where acidic tumor microenvironments hydrolyze esters, followed by HO-triggered cargo release .

- Disulfide-Boronate Hybrids: Use thiol-disulfide exchange to stabilize esters in circulation, with glutathione-triggered release in tumors .

- Validate using HR-ESI-MS and MALDI-TOF-MS to track dynamic covalent assembly .

Basic: What are the limitations of boronate esters in sustained drug release applications?

Answer:

- Competitive Diol Binding: Endogenous sugars (e.g., glucose) displace therapeutic diols, reducing retention .

- Oxidative Degradation: HO in inflammatory environments accelerates ester cleavage .

- Solution: Co-incorporate hydrophobic domains (e.g., fluorinated polymers) to shield esters .

Advanced: How can dynamic combinatorial chemistry (DCC) optimize boronate ester-based inhibitors?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.